N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide
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Description
N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide, also known as N-phenylpyrrolidin-3-ylpropanamide, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of medical conditions, including neurological disorders, cancer, and infectious diseases. In
Scientific Research Applications
Phenylpropanoids Research
- Phenylpropanoids Identification: Compounds similar to N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide have been identified in the stems of Ephedra sinica. These include (S)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-5-oxopyrrolidine-2-carboxamide, which was isolated and characterized using spectroscopic techniques and chemical methods (Zhang et al., 2016).
Medicinal Chemistry Applications
- Kinase Inhibitors: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide, have been identified as potent and selective inhibitors of Met kinase, with potential implications in cancer treatment (Schroeder et al., 2009).
- Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, another similar compound, is a selective small molecule histone deacetylase inhibitor with implications in cancer therapy (Zhou et al., 2008).
Organic Chemistry and Synthesis
- Schiff’s Bases Synthesis: N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds have been synthesized, demonstrating potential as antidepressant and nootropic agents (Thomas et al., 2016).
- Microwave-assisted Syntheses: Research has explored the use of O-Phenyl oximes as precursors for synthesizing various N-heterocycles, including compounds related to N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide (Portela-Cubillo et al., 2008).
Antibacterial Applications
- Antibacterial Drug Synthesis: Derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid have been synthesized and tested for antibacterial properties, showing moderate to good activity against specific microbes (Devi et al., 2018).
Luminescence Enhancement in Materials Science
- Sensitization of Luminescence: Studies have been conducted on compounds like 2,6-Bis(diethylamide)-4-oxo(3-thiopropane)pyridine and related structures for their ability to sensitize luminescence in lanthanide ions, with potential applications in materials science (Tigaa et al., 2017).
properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(15-11-8-13(17)14-9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLOFGPJACHIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide |
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